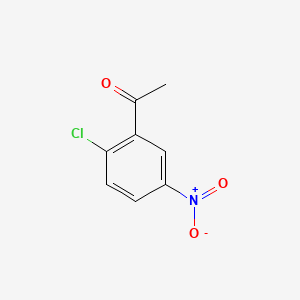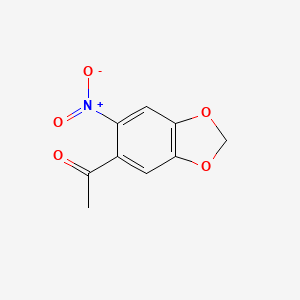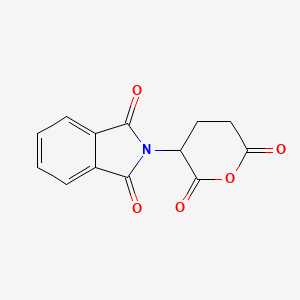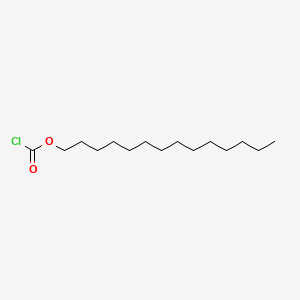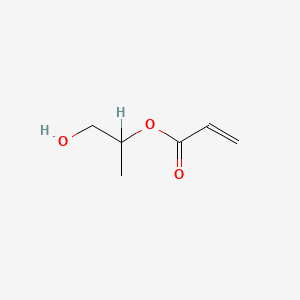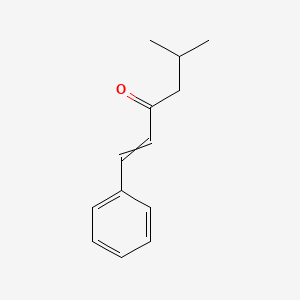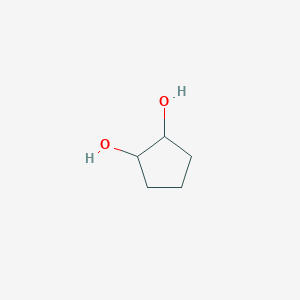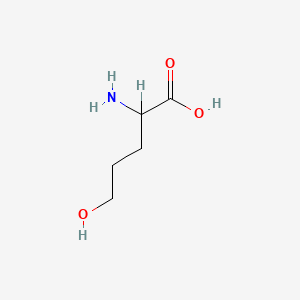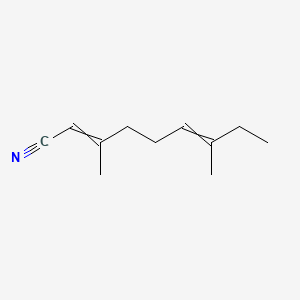
3,7-Dimethylnona-2,6-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylnona-2,6-dienenitrile is an organic compound with the molecular formula C11H17N . It is known for its application in the fragrance industry, particularly in perfumes for cosmetics and household products . The compound is characterized by its unique structure, which includes a nitrile group and multiple double bonds.
Preparation Methods
The synthesis of 3,7-Dimethylnona-2,6-dienenitrile involves several synthetic routes. One common method is the reaction of appropriate alkenes with nitrile-containing reagents under controlled conditions . Industrial production methods often involve catalytic processes to ensure high yield and purity . The specific reaction conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of production .
Chemical Reactions Analysis
3,7-Dimethylnona-2,6-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The double bonds in the compound allow for substitution reactions with halogens and other electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents such as lithium aluminum hydride , and halogens for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,7-Dimethylnona-2,6-dienenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3,7-Dimethylnona-2,6-dienenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions , while the double bonds can undergo electrophilic addition . These interactions can affect various biochemical pathways, depending on the specific context and application .
Comparison with Similar Compounds
3,7-Dimethylnona-2,6-dienenitrile can be compared with other similar compounds such as:
- 3,7-Dimethyl-2,6-octadienenitrile
- 3,7-Dimethyl-2,6-decadienenitrile
These compounds share similar structural features but differ in the length of their carbon chains and the position of double bonds . The unique combination of the nitrile group and the specific arrangement of double bonds in this compound gives it distinct chemical properties and applications .
Properties
CAS No. |
61792-11-8 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(2Z,6E)-3,7-dimethylnona-2,6-dienenitrile |
InChI |
InChI=1S/C11H17N/c1-4-10(2)6-5-7-11(3)8-9-12/h6,8H,4-5,7H2,1-3H3/b10-6+,11-8- |
InChI Key |
DHJVLXVXNFUSMU-HOLFWZHHSA-N |
SMILES |
CCC(=CCCC(=CC#N)C)C |
Isomeric SMILES |
CC/C(=C/CC/C(=C\C#N)/C)/C |
Canonical SMILES |
CCC(=CCCC(=CC#N)C)C |
Key on ui other cas no. |
61792-11-8 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


